Superior RNA Duplex Stabilization: m4Cm Outperforms 2′-O-Methylcytidine (Cm) and 5-Methylcytidine (m5C)
In UV-melting experiments conducted on synthetic decoding region RNA constructs (E. coli 16S rRNA helix 44 analogs), m4Cm imparts the greatest stabilization among all tested cytidine modifications. The m4Cm-containing construct (m4Cm-C-U) exhibits a ΔG°37 of −12.2 kcal/mol and a Tm of 68.9 °C, corresponding to a stabilization of ΔΔG°37 = −1.3 kcal/mol relative to the unmodified cytidine control (C-C-U; ΔG°37 = −10.9 kcal/mol, Tm = 65.6 °C) [1]. This stabilization is 2.2-fold greater than that conferred by 2′-O-methylcytidine alone (Cm-C-U; ΔG°37 = −11.5 kcal/mol, ΔΔG°37 = −0.6 kcal/mol, Tm = 66.3 °C) and contrasts sharply with 5-methylcytidine (m5C), which exerts a destabilizing effect (C-m5C-U; ΔG°37 = −10.3 kcal/mol, ΔΔG°37 = +0.6 kcal/mol, Tm = 63.6 °C) [1].
| Evidence Dimension | RNA duplex thermodynamic stability (ΔG°37 and Tm) |
|---|---|
| Target Compound Data | ΔG°37 = −12.2 ± 0.2 kcal/mol; Tm = 68.9 °C; ΔΔG°37 = −1.3 kcal/mol (m4Cm-C-U construct) |
| Comparator Or Baseline | Cm: ΔG°37 = −11.5 ± 0.2 kcal/mol, Tm = 66.3 °C, ΔΔG°37 = −0.6 kcal/mol; m5C: ΔG°37 = −10.3 ± 0.2 kcal/mol, Tm = 63.6 °C, ΔΔG°37 = +0.6 kcal/mol; Unmodified C: ΔG°37 = −10.9 ± 0.2 kcal/mol, Tm = 65.6 °C |
| Quantified Difference | m4Cm provides 2.2-fold greater stabilization (ΔΔG°) than Cm; m5C is destabilizing relative to unmodified C |
| Conditions | UV-melting in 20 mM sodium cacodylate, 1 M NaCl, 0.5 mM Na2EDTA, pH 7.0; triplicate measurements; Meltwin 3.5 analysis |
Why This Matters
For researchers engineering stable RNA constructs or investigating decoding region function, m4Cm offers quantifiably superior helix stabilization that cannot be achieved with single-site methylation analogs.
- [1] Mahto, S. K.; Chow, C. S. Probing the stabilizing effects of modified nucleotides in the bacterial decoding region of 16S ribosomal RNA. Bioorg. Med. Chem. 2013, 21 (10), 2720-2726. View Source
